![molecular formula C19H28BrNO7 B4042584 4-[2-[2-(4-Bromo-2-methylphenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine;oxalic acid](/img/structure/B4042584.png)
4-[2-[2-(4-Bromo-2-methylphenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine;oxalic acid
Overview
Description
4-[2-[2-(4-Bromo-2-methylphenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine;oxalic acid is a complex organic compound that features a morpholine ring substituted with a bromo-methylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[2-(4-Bromo-2-methylphenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine typically involves multiple steps:
-
Formation of the Bromo-Methylphenoxy Intermediate
- The starting material, 4-bromo-2-methylphenol, is reacted with ethylene oxide under basic conditions to form 4-bromo-2-methylphenoxyethanol.
-
Etherification
- The intermediate is then reacted with 2-chloroethylmorpholine in the presence of a base such as potassium carbonate to form the desired morpholine derivative.
-
Oxalate Formation
- Finally, the morpholine derivative is treated with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups.
Substitution: The bromo group can participate in nucleophilic substitution reactions.
Hydrolysis: The ether linkages can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.
Major Products
Oxidation: Oxidation of the methyl groups can lead to the formation of carboxylic acids.
Substitution: Substitution of the bromo group can yield a variety of derivatives depending on the nucleophile used.
Hydrolysis: Hydrolysis can lead to the formation of phenolic and morpholine derivatives.
Scientific Research Applications
4-[2-[2-(4-Bromo-2-methylphenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine;oxalic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific receptors or enzymes.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[2-[2-(4-Bromo-2-methylphenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine;oxalic acid is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, potentially inhibiting or modifying their activity. The presence of the bromo group and the morpholine ring suggests it could form strong interactions with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
- 4-[2-(4-Bromo-2-methylphenoxy)ethyl]-2,6-dimethylmorpholine
- 4-{2-[2-(2-bromo-4-methylphenoxy)ethoxy]ethyl}-2,6-dimethylmorpholine
Uniqueness
The unique combination of the bromo-methylphenoxy group and the morpholine ring in 4-[2-[2-(4-Bromo-2-methylphenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine;oxalic acid provides distinct chemical properties that can be exploited in various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activity make it a valuable compound for research and industrial use.
Properties
IUPAC Name |
4-[2-[2-(4-bromo-2-methylphenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine;oxalic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26BrNO3.C2H2O4/c1-13-10-16(18)4-5-17(13)21-9-8-20-7-6-19-11-14(2)22-15(3)12-19;3-1(4)2(5)6/h4-5,10,14-15H,6-9,11-12H2,1-3H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOEDOVYWWWEPAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CCOCCOC2=C(C=C(C=C2)Br)C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28BrNO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(2-tert-butylphenoxy)ethyl]dimethylamine oxalate](/img/structure/B4042510.png)
![N-[3-(2-tert-butyl-4-chlorophenoxy)propyl]-2-butanamine oxalate](/img/structure/B4042513.png)
![[3-(2-bromo-6-chloro-4-methylphenoxy)propyl]dimethylamine oxalate](/img/structure/B4042520.png)
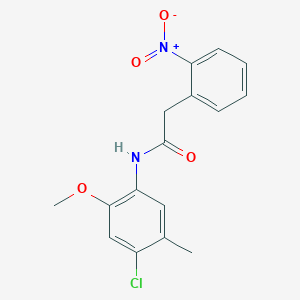
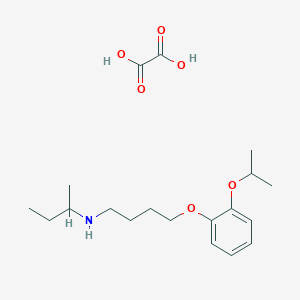
![[4-(4-bromophenoxy)butyl]sec-butylamine oxalate](/img/structure/B4042535.png)
![5-[(4-Phenylbutanoyl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B4042543.png)
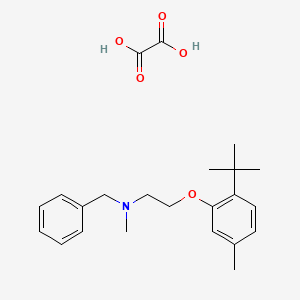
![3,5-Dimethyl-1-[2-[2-(4-propoxyphenoxy)ethoxy]ethyl]piperidine;oxalic acid](/img/structure/B4042567.png)
![2-(2-Fluorophenoxy)-1-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-one](/img/structure/B4042577.png)
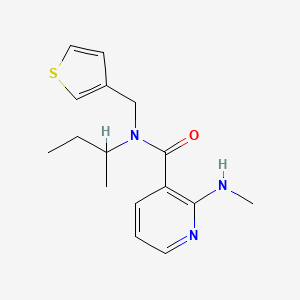
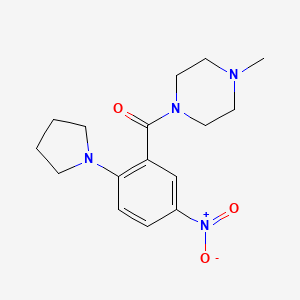
![10'-bromo-5-fluoro-3'-(propylthio)-7'H-spiro[indole-3,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepin]-2(1H)-one](/img/structure/B4042590.png)
![1-benzoylpropyl 1,3-dioxo-2-[2-(trifluoromethyl)phenyl]-5-isoindolinecarboxylate](/img/structure/B4042591.png)
